molecular formula C22H30N2O3S B216291 N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

Cat. No. B216291
M. Wt: 402.6 g/mol
InChI Key: ZIOUVRQIQDUFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide, also known as DPA-714, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in high concentrations in activated microglia, astrocytes, and other cells involved in the immune response in the central nervous system.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide involves its binding to TSPO, which is thought to modulate the immune response in the central nervous system. TSPO is involved in the transport of cholesterol into mitochondria, which is important for the production of steroid hormones and the regulation of cellular metabolism. By binding to TSPO, N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide may modulate these processes and reduce inflammation in the brain.
Biochemical and Physiological Effects
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has been shown to have several biochemical and physiological effects in animal models of neuroinflammation. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of microglia and astrocytes, which are key players in the immune response in the central nervous system.

Advantages and Limitations for Lab Experiments

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has several advantages for use in lab experiments. It is highly selective for TSPO, which allows for specific targeting of activated microglia and astrocytes. It is also readily available and has been shown to have low toxicity in animal models. However, there are some limitations to the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has limited solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide research. One area of interest is the development of new TSPO ligands with improved selectivity and pharmacokinetic properties. Another area of interest is the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in combination with other drugs to target multiple pathways involved in neuroinflammation. Finally, there is interest in the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in clinical trials to evaluate its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide involves several steps, including the reaction of 4-phenylbutan-2-one with hydrazine hydrate to form 4-phenylbutan-2-one hydrazone, which is then reacted with dipropylsulfamide to form the final product, N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide. The synthesis method has been optimized to produce high yields of pure N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide, making it readily available for research purposes.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has been used extensively in medical research, particularly in the field of neuroinflammation. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in response to inflammation. This makes N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide a valuable tool for studying the role of neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide

InChI

InChI=1S/C22H30N2O3S/c1-3-17-24(18-4-2)28(26,27)21-15-13-20(14-16-21)23-22(25)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-16H,3-4,8,11-12,17-18H2,1-2H3,(H,23,25)

InChI Key

ZIOUVRQIQDUFES-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.